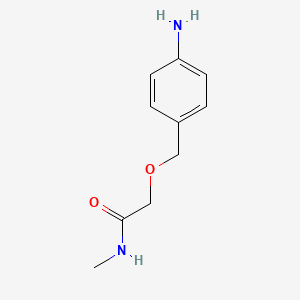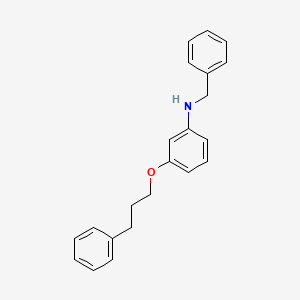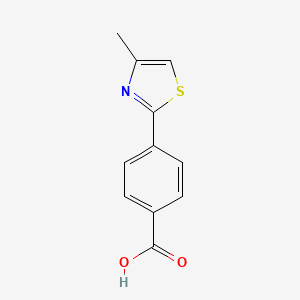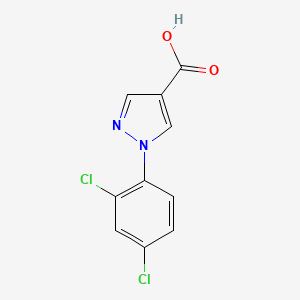![molecular formula C11H18N4O B1437650 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol CAS No. 1082137-86-7](/img/structure/B1437650.png)
2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol
概要
説明
2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol is a chemical compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The structure of this compound features a piperazine ring substituted with a pyridine moiety and an ethanol group, which contributes to its unique chemical properties and biological activities.
作用機序
Target of Action
Similar compounds have been shown to interact with protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit protein kinases, thus affecting cellular signaling processes .
Biochemical Pathways
Related compounds have been found to affect the phosphorylation process, a crucial biochemical pathway involving protein kinases .
Pharmacokinetics
A structurally similar compound, amifampridine, has a bioavailability of 93–100%, is metabolized through acetylation, and has an elimination half-life of 25 hours for Amifampridine and 4 hours for its metabolite .
Result of Action
Compounds that inhibit protein kinases can affect cell growth, differentiation, migration, and metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For instance, temperature, moisture, soil type, and presence of organic matter can affect the degradation and mobility of certain compounds in the environment . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Pyridine Moiety: The piperazine ring is then reacted with a pyridine derivative, such as 3-chloropyridine, in the presence of a base like sodium hydride or potassium carbonate to form the desired pyridine-substituted piperazine.
Introduction of the Ethanol Group:
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group or the ethanol group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-acetaldehyde or 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-acetic acid.
Reduction: Formation of 2-[4-(3-Amino-2-piperidinyl)-1-piperazinyl]-1-ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
類似化合物との比較
Similar Compounds
- 2-[4-(2-Amino-3-pyridinyl)-1-piperazinyl]-1-ethanol
- 2-[4-(3-Amino-4-pyridinyl)-1-piperazinyl]-1-ethanol
- 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-2-propanol
Uniqueness
2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-[4-(3-aminopyridin-2-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c12-10-2-1-3-13-11(10)15-6-4-14(5-7-15)8-9-16/h1-3,16H,4-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWICVHGOUMQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline](/img/structure/B1437567.png)


![2-Methoxy-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1437574.png)

![3-{[(Cyclopropylmethyl)amino]methyl}phenol](/img/structure/B1437576.png)

![3-Chloro-N-[4-(hexyloxy)benzyl]-4-methoxyaniline](/img/structure/B1437581.png)
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine](/img/structure/B1437582.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline](/img/structure/B1437584.png)

![N-[4-(2-Cyclohexylethoxy)phenyl]-N-[3-(2-ethoxyethoxy)benzyl]amine](/img/structure/B1437587.png)


